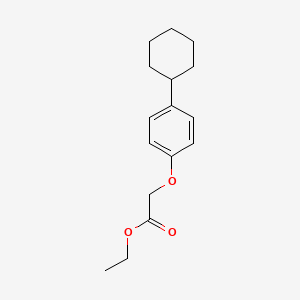
Ethyl (4-cyclohexylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl acetate is a common organic compound with the formula CH3-COO-CH2-CH3, often abbreviated as EtOAc or EA . It’s a colorless liquid that smells like pear drops . It’s used in a variety of applications, including as a solvent and in the production of various chemicals .
Synthesis Analysis
Ethyl acetate can be synthesized through the esterification of ethanol and acetic acid . This reaction is often catalyzed by an acid . In the industry, it’s also produced via the Tishchenko reaction, which involves the conversion of two equivalents of acetaldehyde to ethyl acetate using an aluminium alkoxide catalyst .Molecular Structure Analysis
The molecular structure of ethyl acetate consists of two main parts: an ethyl group (CH2-CH3) and an acetate group (CH3-COO-) . The acetate group contains a carbonyl (C=O) and an ether (C-O-C) functional group .Chemical Reactions Analysis
Ethyl acetate can undergo a variety of reactions. For example, it can be hydrolyzed to produce ethanol and acetic acid . This reaction is the reverse of the esterification reaction used to produce ethyl acetate .Physical And Chemical Properties Analysis
Ethyl acetate is a colorless liquid with a characteristic sweet smell . It’s relatively volatile, which makes it a good solvent for many applications . It’s also fairly polar, which allows it to dissolve a wide range of substances .Wissenschaftliche Forschungsanwendungen
-
Biotechnological Production
- Field : Applied Microbiology and Biotechnology
- Application Summary : Ethyl acetate is an environmentally friendly solvent with many industrial applications. The production of ethyl acetate currently proceeds by energy-intensive petrochemical processes which are based on natural gas and crude oil without exception .
- Methods of Application : Microbial synthesis of ethyl acetate could become an interesting alternative. The formation of esters as aroma compounds in food has been repeatedly reviewed .
- Results or Outcomes : The ability of yeasts for producing larger amounts of this ester is known for a long time. In the past, this potential was mainly of scientific interest, but in the future, it could be applied to large-scale ester production from renewable raw materials .
-
Microbial Production
- Field : Applied Microbiology and Biotechnology
- Application Summary : Ethyl acetate is one of the short-chain esters and widely used in the food, beverage, and solvent areas. The ethyl acetate production currently proceeds through unsustainable and energy intensive processes, which are based on natural gas and crude oil .
- Methods of Application : Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative .
- Results or Outcomes : The perspectives of bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro was introduced. Besides, the crucial elements for high yield of ethyl acetate in fermentation was expounded .
-
Use in Paints and Adhesives
- Field : Industrial Chemistry
- Application Summary : Ethyl acetate is primarily used as a solvent in paints, coatings, and adhesives due to its quick evaporation rate and its ability to dissolve a wide range of substances .
- Methods of Application : It is added to the paint or adhesive mixture during the manufacturing process .
- Results or Outcomes : The use of ethyl acetate improves the application properties of paints and adhesives, contributing to their performance .
-
Use in Printing Industry
- Field : Printing Industry
- Application Summary : Ethyl acetate plays a significant role in the printing industry, as it’s used as a solvent in flexographic and rotogravure printing .
- Methods of Application : It is used in the formulation of inks for printing .
- Results or Outcomes : Its low toxicity makes it suitable for use in inks for food packaging .
-
Use in Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application Summary : Ethyl acetate is used in the pharmaceutical industry as an extraction solvent for numerous processes, including the purification of antibiotics .
- Methods of Application : It is used in the extraction and purification processes during the manufacture of pharmaceuticals .
- Results or Outcomes : The use of ethyl acetate helps in the efficient extraction and purification of pharmaceutical products .
-
Use in Food Industry
- Field : Food Industry
- Application Summary : Ethyl acetate is often used as a flavoring agent in food products like confectionery, ice cream, and baked goods, giving them a distinctive fruity flavor .
- Methods of Application : It is added to the food product during the manufacturing process .
- Results or Outcomes : The addition of ethyl acetate enhances the flavor profile of the food product .
-
Use in the Synthesis of Biodiesels, Paints, Adhesives, Herbicides, and Resins
- Field : Industrial Chemistry
- Application Summary : Ethyl acetate can be applied for the synthesis of biodiesels, paints, adhesives, herbicides, and resins .
- Methods of Application : It is used as a solvent and reactant in the synthesis processes .
- Results or Outcomes : The use of ethyl acetate in these applications contributes to the production of environmentally friendly products due to its moderate polarity, non-toxicity, and biodegradability .
-
Use in the Manufacture of Artificial Leather, Photographic Films and Plates, and Silk
- Field : Manufacturing Industry
- Application Summary : Ethyl acetate is utilized in the manufacture of artificial leather, photographic films and plates, and silk .
- Methods of Application : It is used in the production processes of these materials .
- Results or Outcomes : The use of ethyl acetate contributes to the quality and performance of these products .
-
Use in the Cosmetic Industry and in Perfumes
- Field : Cosmetic Industry
- Application Summary : Due to its pleasant smell, ethyl acetate finds use in the cosmetic industry and in perfumes .
- Methods of Application : It is added to the cosmetic or perfume during the manufacturing process .
- Results or Outcomes : The addition of ethyl acetate enhances the fragrance profile of the cosmetic or perfume .
- Field : Electronics Industry
- Application Summary : Ethyl acetate is commonly used to clean circuit boards .
- Methods of Application : It is used as a cleaning solvent in the maintenance and manufacturing processes of electronic components .
- Results or Outcomes : The use of ethyl acetate helps in the efficient cleaning of circuit boards .
- Field : Cosmetic Industry
- Application Summary : Ethyl acetate is used in some nail varnish removers .
- Methods of Application : It is used as a key ingredient in the formulation of nail polish removers .
- Results or Outcomes : The use of ethyl acetate makes the removal of nail polish easier and more efficient .
- Field : Food Industry
- Application Summary : Ethyl acetate is used in the decaffeination process of tea and coffee .
- Methods of Application : It is used as a solvent to extract caffeine from tea leaves and coffee beans .
- Results or Outcomes : The use of ethyl acetate helps in the efficient decaffeination of tea and coffee .
Safety And Hazards
Ethyl acetate is flammable and can cause serious eye irritation . It may also cause drowsiness or dizziness . Proper safety measures should be taken when handling ethyl acetate, including using it in a well-ventilated area, avoiding breathing its vapors, and wearing appropriate protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(4-cyclohexylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-18-16(17)12-19-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHVQGFDHPZGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-cyclohexylphenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2921345.png)
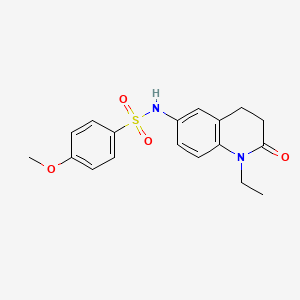
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921348.png)
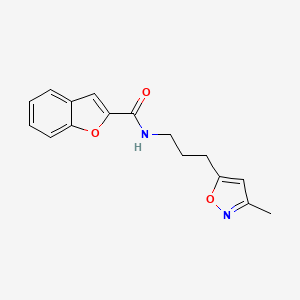
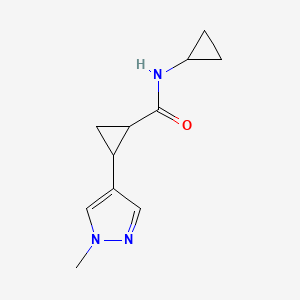
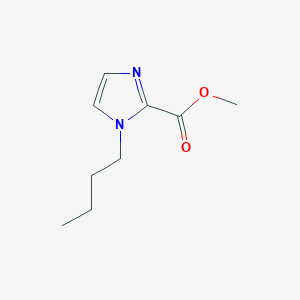
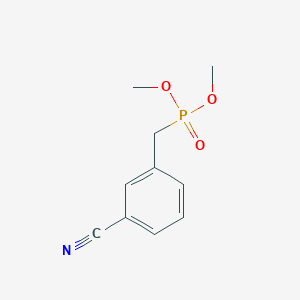
![5-tert-butyl-3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2921353.png)
![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)
![2-Chloro-N-[2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-yl]propanamide](/img/structure/B2921356.png)
![N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2921358.png)
![[(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B2921361.png)
![[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2921364.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)